molecular formula C19H24O3 B14116701 1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B14116701
M. Wt: 304.4 g/mol
InChI Key: WHEUWNKSCXYKBU-JKQVIGAJSA-N
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Description

1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is a deuterated derivative of a steroidal compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Quality control measures, including spectroscopic analysis, are employed to verify the isotopic composition and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction kinetics.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s metabolic stability and reduce its rate of degradation. This can enhance its efficacy and prolong its duration of action. The compound may interact with receptors, enzymes, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A major estrogen hormone with similar structural features.

    Testosterone: An androgen hormone with a related cyclopenta[a]phenanthrene core.

    Cortisol: A glucocorticoid hormone with similar functional groups.

Uniqueness

1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its metabolic pathways. This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H24O3

Molecular Weight

304.4 g/mol

IUPAC Name

1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/i6D2,9D,10D

InChI Key

WHEUWNKSCXYKBU-JKQVIGAJSA-N

Isomeric SMILES

[2H]C1=C2CCC3C(C2=C(C(=C1O)OC)[2H])CCC4(C3CC(C4=O)([2H])[2H])C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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